2-methyl-1,3-Dioxane-2-ethanamine
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Overview
Description
2-Methyl-1,3-dioxane-2-ethanamine is a chemical compound with the molecular formula C7H15NO2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxane-2-ethanamine can be synthesized through the reaction of 2-methyl-1,3-dioxane with ethylamine. The reaction typically involves the use of a catalyst such as a Brönsted or Lewis acid to facilitate the formation of the dioxane ring. Common catalysts include toluenesulfonic acid and zirconium tetrachloride .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxane-2-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
2-Methyl-1,3-dioxane-2-ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1,3-dioxane-2-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include the formation of covalent bonds or non-covalent interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxane: Lacks the ethanamine group, making it less reactive in certain chemical reactions.
1,3-Dioxane-2-ethanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Methyl-1,3-dioxane-2-ethanamine is unique due to the presence of both the dioxane ring and the ethanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxan-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(3-4-8)9-5-2-6-10-7/h2-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNTZIOFZXYZAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455678 |
Source
|
Record name | 2-methyl-1,3-Dioxane-2-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218602-40-5 |
Source
|
Record name | 2-methyl-1,3-Dioxane-2-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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